Antimalarial Activity: H-Thr(Me)-OH vs. Its Own Dipeptide and L-Leucine
In a head-to-head in vivo comparison against Plasmodium berghei in mice, O-methyl-L-threonine (H-Thr(Me)-OH) demonstrated superior antimalarial activity compared to its dipeptide form (O-methyl-L-threonyl-O-methyl-L-threonine) and L-leucine [1]. The free amino acid significantly prolonged survival time at multiple lower doses, whereas the dipeptide was only effective at the highest dose tested, and L-leucine showed no activity [1].
| Evidence Dimension | In vivo antimalarial efficacy (survival time prolongation) |
|---|---|
| Target Compound Data | Significant survival prolongation at 160, 320, and 640 mg/kg |
| Comparator Or Baseline | 1) O-methyl-L-threonyl-O-methyl-L-threonine: Significant only at 640 mg/kg. 2) L-Leucine: No activity at any dose. |
| Quantified Difference | Target compound is active at a 4-fold lower minimum effective dose (160 mg/kg) compared to its dipeptide analog (640 mg/kg). |
| Conditions | Mouse model infected with Plasmodium berghei; compounds administered intraperitoneally. |
Why This Matters
This data directly informs procurement for antimalarial research, demonstrating that the monomeric H-Thr(Me)-OH is the active pharmacophore and that dipeptide derivatives are not functionally equivalent.
- [1] Gershon H, et al. Dipeptides of O-methyl-L-threonine as potential antimalarials. J Med Chem. 1979;22(7):877-9. DOI: 10.1021/jm00193a024. View Source
